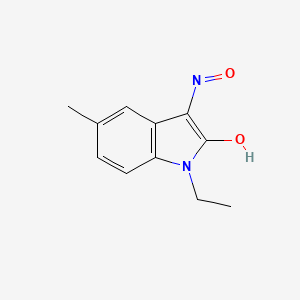![molecular formula C14H16N4O4S B2490791 N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448052-96-7](/img/structure/B2490791.png)
N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to the given molecule often involves complex reactions, including the use of primary and secondary amines to form amides, high-temperature cyclization to form substituted derivatives, and reactions with various reagents to achieve the desired chemical structure. For instance, synthesis strategies have been developed for fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating the versatility and complexity of synthesizing these compounds (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. Advanced techniques, including NMR, ESI–MS, and IR, are used to characterize the newly synthesized compounds. For example, a series of novel carboxamides and sulfonamides derived from pyrazolo[1,5-a]pyrimidine analogs were characterized, highlighting the importance of molecular structure analysis in the synthesis process (Ajeesh Kumar et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are diverse, with the ability to undergo various transformations under different conditions. The reactivity with different reagents leads to a wide range of heterocyclic systems, demonstrating the chemical versatility of sulfonamide derivatives (Youssef et al., 2011).
Applications De Recherche Scientifique
Synthesis and Characterization
Research has focused on synthesizing various pyrazolo and sulfonamide derivatives due to their potential biological activities. For instance, Eleev et al. (2015) developed a method for synthesizing fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, highlighting the versatility of pyrazolo derivatives in chemical synthesis (Eleev, Kutkin, & Zhidkov, 2015). Similarly, Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives, demonstrating the potential of combining pyrazole and sulfonamide groups for creating compounds with desired properties (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).
Biological and Antimicrobial Applications
Several studies have explored the biological activities of sulfonamide and pyrazole derivatives. Azab, Youssef, and El‐Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, aiming to develop effective antibacterial agents (Azab, Youssef, & El‐Bordany, 2013). Furthermore, Soliman et al. (2020) investigated the insecticidal potential of sulfonamide thiazole derivatives against the cotton leafworm, demonstrating the diverse applications of these compounds in agriculture and pest control (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).
Anticancer Research
The anticancer properties of pyrazole-sulfonamide derivatives have also been a focus of research. Mert et al. (2015) studied the inhibitory effects of pyrazole-3,4-dicarboxamide derivatives bearing sulfonamide moiety on human carbonic anhydrase enzymes, which are relevant in cancer research (Mert, Alım, İşgör, Anıl, Kasımoğulları, & Beydemir, 2015). These studies highlight the potential of sulfonamide and pyrazole derivatives in developing new therapeutic agents.
Propriétés
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-23(20,21)17-11-5-2-4-10(8-11)15-14(19)12-9-13-18(16-12)6-3-7-22-13/h2,4-5,8-9,17H,3,6-7H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTGZLXXUDPRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=NN3CCCOC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylsulfonamido)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-2-methylpropyl)-4-[(1,3-thiazol-2-yl)sulfamoyl]benzamide](/img/structure/B2490708.png)



![[4-(benzylthio)-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2490715.png)
![1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2490717.png)
![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)
![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)
